(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
CAS No.: 103889-84-5
Cat. No.: VC20743711
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103889-84-5 |
---|---|
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | (2R)-2-amino-2-(2-methoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Standard InChI Key | DQSACLYOIBPCJU-MRVPVSSYSA-N |
Isomeric SMILES | COC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+] |
SMILES | COC1=CC=CC=C1C(C(=O)O)N |
Canonical SMILES | COC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
Structural Characteristics
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid features a chiral carbon center with an (R) configuration, bearing an amino group, a carboxyl group, and a 2-methoxyphenyl substituent. The methoxy group at the ortho position of the phenyl ring creates a distinct electronic environment and potential for hydrogen bonding interactions.
Chemical Properties
The compound possesses both acidic and basic functional groups, making it amphoteric in nature. The carboxylic acid moiety contributes to its acidic character, while the amino group provides basic properties. This dual functionality influences its solubility profile, reactivity patterns, and potential for derivatization.
Key chemical parameters include:
Property | Value |
---|---|
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
Hydrogen Bond Donors | 2 |
Calculated XLogP3-AA | -1.7 |
The compound's moderate lipophilicity (XLogP3-AA of -1.7) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications .
Physical Properties and Characterization
Solution Preparation Parameters
For laboratory applications, specific guidelines for solution preparation have been documented:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 5.5191 mL | 27.5953 mL | 55.1907 mL |
5 mM | 1.1038 mL | 5.5191 mL | 11.0381 mL |
10 mM | 0.5519 mL | 2.7595 mL | 5.5191 mL |
This table provides the volumes needed to prepare solutions of various concentrations, facilitating accurate experimental design in research settings .
Symbol (GHS) | Signal Word | Hazard Statements |
---|---|---|
GHS07 | Warning | H315-H319 (Causes skin irritation and serious eye irritation) |
Appropriate precautionary statements include:
-
P264: Wash hands thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
P337+P313: If eye irritation persists: Get medical advice/attention
Quantity | Approximate Price (USD) |
---|---|
250 mg | 91.00 |
1 g | 229.00 |
5 g | 696.00 |
These pricing structures reflect the specialized nature of the compound and its positioning as a research chemical rather than a bulk commodity .
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